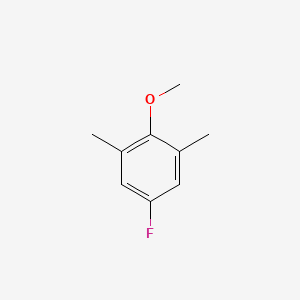

5-Fluoro-2-methoxy-1,3-dimethylbenzene

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-Fluoro-2-methoxy-1,3-dimethylbenzene is an organic compound with the molecular formula C9H11FO It is a derivative of benzene, where the benzene ring is substituted with a fluorine atom, a methoxy group, and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-methoxy-1,3-dimethylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts acylation followed by a Clemmensen reduction. The general steps are as follows:

Friedel-Crafts Acylation: The benzene ring undergoes acylation using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).

Clemmensen Reduction: The acylated product is then reduced using zinc amalgam and hydrochloric acid to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-methoxy-1,3-dimethylbenzene can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., hydroxide ions) are employed under specific conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various halogenated or alkylated derivatives .

Scientific Research Applications

5-Fluoro-2-methoxy-1,3-dimethylbenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 5-Fluoro-2-methoxy-1,3-dimethylbenzene exerts its effects involves its interaction with molecular targets and pathways. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring’s electrons attack an electrophile, forming a sigma complex. This intermediate then undergoes deprotonation to restore aromaticity .

Comparison with Similar Compounds

Similar Compounds

- 1-Fluoro-3,5-dimethylbenzene

- 5-Bromo-2-fluoro-1,3-dimethylbenzene

- 5-Fluoro-2-(methoxymethoxy)-1,3-dimethylbenzene

Uniqueness

5-Fluoro-2-methoxy-1,3-dimethylbenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. The presence of both a fluorine atom and a methoxy group influences its electron density and steric effects, making it valuable for various applications .

Biological Activity

5-Fluoro-2-methoxy-1,3-dimethylbenzene, also known as a substituted methoxybenzene derivative, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H13F

- Molecular Weight : 168.21 g/mol

- Structure : The compound features a fluorine atom and a methoxy group attached to a dimethyl-substituted benzene ring, which influences its reactivity and biological interactions.

The biological activity of this compound can be attributed to several mechanisms:

-

Enzyme Interaction :

- The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various drugs and xenobiotics. This interaction can lead to either inhibition or activation of these enzymes, thus influencing metabolic pathways in cells.

-

Cell Signaling Modulation :

- It affects cellular signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathway. By modulating the phosphorylation state of proteins involved in this pathway, it can impact gene expression and cellular metabolism.

-

Oxidative Stress Response :

- Research indicates that this compound may alter the expression of genes related to oxidative stress response, suggesting a role in cellular redox balance.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound on various cancer cell lines:

- Cell Proliferation Inhibition :

| Cell Line | IC50 (nM) | Mechanism of Action |

|---|---|---|

| L1210 (mouse leukemia) | <10 | Intracellular release of FdUMP via phosphoramidate conversion |

| A549 (lung cancer) | 15 | Induction of apoptosis through MAPK pathway modulation |

Case Studies

- Case Study on Leukemia Cells :

-

Impact on Lung Cancer Cells :

- Another investigation focused on A549 lung cancer cells revealed that treatment with this compound led to increased apoptosis rates. The study highlighted its potential as an anti-cancer agent by modulating key signaling pathways involved in cell survival and death.

Pharmacokinetics

The pharmacokinetic profile of this compound suggests:

- Solubility : The compound is relatively insoluble in water, which may affect its bioavailability.

- Metabolism : Primarily metabolized by cytochrome P450 enzymes, influencing its efficacy and safety profiles in therapeutic applications.

Properties

Molecular Formula |

C9H11FO |

|---|---|

Molecular Weight |

154.18 g/mol |

IUPAC Name |

5-fluoro-2-methoxy-1,3-dimethylbenzene |

InChI |

InChI=1S/C9H11FO/c1-6-4-8(10)5-7(2)9(6)11-3/h4-5H,1-3H3 |

InChI Key |

HHJLKNWQZZQNBS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=C1OC)C)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.